4-Hydroxy-7-iodoquinoline

Beschreibung

BenchChem offers high-quality 4-Hydroxy-7-iodoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-7-iodoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

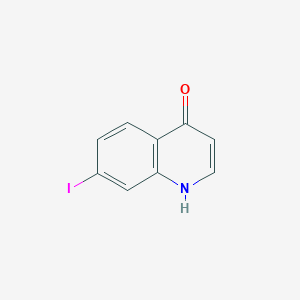

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-iodo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQHXKFDDHQTKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496603 | |

| Record name | 7-Iodoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22297-71-8 | |

| Record name | 7-Iodoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-7-iodoquinoline

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. The quinoline scaffold, a privileged structure in medicinal chemistry, continues to yield derivatives with significant biological activities. Among these, 4-hydroxy-7-iodoquinoline stands as a molecule of interest, potentially serving as a key intermediate in the synthesis of targeted therapeutics. Its journey from a synthetic concept to a well-characterized building block hinges on the rigorous application of spectroscopic techniques.

This guide is crafted not as a mere repository of data but as a practical, in-depth resource for the discerning scientist. It is born from the reality that while the synthesis of novel compounds is often achievable, their detailed spectroscopic data is not always readily available in the public domain. Herein, we address this gap by providing a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-hydroxy-7-iodoquinoline. Our approach is twofold: first, we present the established, experimentally-derived spectroscopic data for the parent molecule, 4-hydroxyquinoline. Second, we leverage our expertise to provide a detailed, predictive analysis of how the introduction of an iodine atom at the 7-position will modulate these spectra. This predictive framework is grounded in the fundamental principles of spectroscopy and substituent effects, offering a robust guide for researchers working with this and related halogenated quinoline derivatives.

The protocols and interpretations that follow are designed to be self-validating, encouraging a deep understanding of not just the "what" but the "why" behind the data. It is our hope that this guide will empower researchers to confidently synthesize, purify, and characterize 4-hydroxy-7-iodoquinoline, accelerating the pace of innovation in their respective fields.

I. Molecular Structure and Key Spectroscopic Features

4-Hydroxy-7-iodoquinoline is a derivative of quinoline, featuring a hydroxyl group at the 4-position and an iodine atom at the 7-position. The presence of these functional groups, along with the aromatic quinoline core, gives rise to a unique spectroscopic fingerprint. It is important to note the tautomeric nature of 4-hydroxyquinolines, which can exist in equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms. In solution and the solid state, the keto form is often predominant. For the purpose of this guide, we will consider the implications of this tautomerism on the spectroscopic data.

Caption: Molecular structure of 4-hydroxy-7-iodoquinoline (keto tautomer shown).

II. Synthesis and Purification of 4-Hydroxy-7-iodoquinoline

A plausible synthetic route to 4-hydroxy-7-iodoquinoline involves the Gould-Jacobs reaction, a reliable method for the synthesis of 4-hydroxyquinolines.

Caption: Synthetic workflow for 4-hydroxy-7-iodoquinoline.

Experimental Protocol: Synthesis

-

Condensation: In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 3-iodoaniline with 1.5 equivalents of diethyl malonate. Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: After the initial condensation, slowly raise the temperature to 240-250 °C and maintain for 30 minutes to effect cyclization. The reaction mixture will become viscous.

-

Work-up: Allow the reaction mixture to cool to approximately 100 °C and then pour it into a vigorously stirred solution of 10% aqueous sodium hydroxide.

-

Purification: Heat the aqueous solution to boiling and filter to remove any insoluble impurities. Acidify the filtrate with acetic acid to precipitate the crude 4-hydroxy-7-iodoquinoline. The solid can be collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol or a mixture of dimethylformamide and water to yield the pure product.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the number of different types of protons and their neighboring environments.

Reference Data: ¹H NMR of 4-Hydroxyquinoline (in DMSO-d₆) [1]

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.97 | d | ~7.4 |

| H-3 | ~6.12 | d | ~7.4 |

| H-5 | ~8.17 | d | ~8.2 |

| H-6 | ~7.36 | t | ~7.6 |

| H-7 | ~7.68 | t | ~7.7 |

| H-8 | ~7.61 | d | ~8.1 |

| N-H | ~11.91 | br s | - |

| O-H | - | - | Tautomeric with N-H |

Predicted ¹H NMR Spectrum of 4-Hydroxy-7-iodoquinoline (in DMSO-d₆)

The introduction of the iodine atom at the 7-position will primarily influence the chemical shifts and coupling patterns of the protons on the carbocyclic ring (H-5, H-6, and H-8).

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-2 | ~7.9-8.0 | d | ~7.4 | Minimal change expected as it is distant from the substituent. |

| H-3 | ~6.1-6.2 | d | ~7.4 | Minimal change expected. |

| H-5 | ~8.2-8.3 | d | ~8.5 | The iodine at the para position (relative to H-5) will have a minor deshielding effect. |

| H-6 | ~7.8-7.9 | dd | J_ortho ≈ 8.5, J_meta ≈ 1.5 | The proton at C-6 is now ortho to the iodine, which will cause a significant downfield shift due to the anisotropic effect of iodine. It will be split by H-5 (ortho) and H-8 (meta). |

| H-8 | ~7.9-8.0 | d | J_meta ≈ 1.5 | The proton at C-8 is now meta to the iodine, and will experience a smaller downfield shift. It will be split by H-6 (meta). |

| N-H | ~11.9-12.0 | br s | - | Minimal change expected. |

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Reference Data: ¹³C NMR of 4-Hydroxyquinoline (in DMSO-d₆)

| Carbon | Chemical Shift (ppm) |

| C-2 | ~140.0 |

| C-3 | ~110.0 |

| C-4 | ~177.0 |

| C-4a | ~125.0 |

| C-5 | ~124.0 |

| C-6 | ~123.0 |

| C-7 | ~132.0 |

| C-8 | ~118.0 |

| C-8a | ~140.0 |

Predicted ¹³C NMR Spectrum of 4-Hydroxy-7-iodoquinoline (in DMSO-d₆)

The iodine atom will have a significant impact on the chemical shifts of the carbons in the carbocyclic ring, most notably the carbon to which it is attached (C-7).

| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C-2 | ~140.0 | Minimal change expected. |

| C-3 | ~110.0 | Minimal change expected. |

| C-4 | ~177.0 | Minimal change expected. |

| C-4a | ~125.0 | Minimal change expected. |

| C-5 | ~126.0 | Minor deshielding effect from the iodine at the meta position. |

| C-6 | ~130.0 | Deshielding effect from the iodine at the ortho position. |

| C-7 | ~95.0 | Significant upfield shift due to the "heavy atom effect" of iodine directly attached to this carbon. |

| C-8 | ~120.0 | Minor deshielding effect from the iodine at the meta position. |

| C-8a | ~141.0 | Minor deshielding effect. |

IV. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Reference Data: Key IR Absorptions for 4-Hydroxyquinoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | N-H and O-H stretching (due to tautomerism and hydrogen bonding) |

| ~1640 | Strong | C=O stretching (keto form) |

| ~1600, ~1500 | Medium-Strong | C=C aromatic ring stretching |

| ~1200-1000 | Medium | C-O stretching |

| ~800-700 | Strong | C-H out-of-plane bending |

Predicted Key IR Absorptions for 4-Hydroxy-7-iodoquinoline

The overall IR spectrum of 4-hydroxy-7-iodoquinoline is expected to be similar to that of 4-hydroxyquinoline, with some key differences.

| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment | Rationale for Prediction |

| 3400-2500 | Broad | N-H and O-H stretching | The presence of the tautomeric equilibrium and hydrogen bonding will remain. |

| ~1640 | Strong | C=O stretching | The carbonyl stretch of the keto form will still be a prominent feature. |

| ~1600, ~1500 | Medium-Strong | C=C aromatic ring stretching | These characteristic aromatic stretches will be present. |

| ~1200-1000 | Medium | C-O stretching | The C-O stretch will be observable. |

| ~850-800 | Strong | C-H out-of-plane bending | The substitution pattern on the benzene ring is altered, which will change the pattern of the C-H out-of-plane bending vibrations. A strong band in this region is often indicative of a 1,2,4-trisubstituted benzene ring. |

| Below 600 | Medium | C-I stretching | The carbon-iodine bond stretch is expected to appear in the far-infrared region, typically below 600 cm⁻¹. |

V. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Reference Data: Mass Spectrum of 4-Hydroxyquinoline [1]

-

Molecular Ion (M⁺): m/z 145

-

Key Fragments: m/z 117 ([M-CO]⁺), m/z 90, m/z 63

Predicted Mass Spectrum of 4-Hydroxy-7-iodoquinoline

Caption: Predicted mass fragmentation pathway for 4-hydroxy-7-iodoquinoline.

The molecular weight of 4-hydroxy-7-iodoquinoline is 271.04 g/mol .

-

Molecular Ion (M⁺): A prominent peak is expected at m/z 271 , corresponding to the molecular ion. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will result in a clean M⁺ peak.

-

Key Fragmentation Patterns:

-

Loss of CO: A fragment at m/z 243 resulting from the loss of a carbon monoxide molecule from the quinolone ring is anticipated, similar to the fragmentation of 4-hydroxyquinoline.

-

Loss of Iodine: A fragment at m/z 144 corresponding to the loss of the iodine radical is highly probable.

-

Loss of HCN: Subsequent fragmentation of the quinoline ring, such as the loss of hydrogen cyanide (HCN) from the [M-CO]⁺ fragment, could lead to a peak at m/z 216 .

-

VI. Conclusion and Best Practices

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4-hydroxy-7-iodoquinoline. By grounding our predictions in the solid experimental data of the parent 4-hydroxyquinoline molecule and established principles of chemical spectroscopy, we offer a reliable roadmap for researchers.

Best Practices for Experimental Validation:

-

Purity is Paramount: Ensure the synthesized 4-hydroxy-7-iodoquinoline is of high purity before spectroscopic analysis to avoid misleading data from impurities. Recrystallization and chromatographic techniques are recommended.

-

Multi-technique Approach: The synergistic use of NMR, IR, and MS is crucial for unambiguous structure confirmation.

-

2D NMR Spectroscopy: For definitive assignment of proton and carbon signals, especially in complex aromatic systems, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, obtaining a high-resolution mass spectrum is essential.

By following the synthetic protocols and utilizing the predictive spectroscopic data within this guide, researchers will be well-equipped to confidently work with 4-hydroxy-7-iodoquinoline and advance their scientific endeavors.

VII. References

-

PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Hydroxy-7-iodoquinoline: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-7-iodoquinoline, a halogenated derivative of the versatile quinoline scaffold. While the quinoline core is a well-established pharmacophore in medicinal chemistry, this guide delves into the specific attributes of the 4-hydroxy-7-iodo substitution pattern. We will explore its historical context, detail plausible synthetic routes based on established quinoline chemistry, and examine its known and potential biological activities, including its role as an antimicrobial and anticancer agent. This document aims to serve as a foundational resource for researchers interested in the further development and application of this intriguing molecule.

Introduction: The Quinoline Scaffold and the Significance of Halogenation

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. Its derivatives have demonstrated a vast array of pharmacological activities, leading to the development of numerous clinically significant drugs.[1] The strategic placement of various functional groups on the quinoline core allows for the fine-tuning of its physicochemical properties and biological targets.

Halogenation, in particular the introduction of an iodine atom, can profoundly influence a molecule's therapeutic potential. The presence of iodine can enhance lipophilicity, facilitating passage through biological membranes, and can also participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. In the context of hydroxyquinolines, the interplay between the hydroxyl group, the quinoline nitrogen, and a halogen substituent creates a unique chemical entity with distinct biological properties. This guide focuses specifically on 4-Hydroxy-7-iodoquinoline, a molecule at the intersection of these key structural features.

Discovery and Historical Context

The synthesis and investigation of halogenated hydroxyquinolines, therefore, represent a logical progression in the exploration of this chemical space. While the specific historical development of 4-Hydroxy-7-iodoquinoline remains an area for further scholarly investigation, its study is a testament to the enduring interest in modifying the quinoline scaffold to uncover new therapeutic agents.

Chemical Synthesis and Characterization

A definitive, step-by-step protocol for the synthesis of 4-Hydroxy-7-iodoquinoline is not explicitly detailed in a single primary research article. However, based on established synthetic methodologies for analogous quinoline derivatives, a plausible and efficient synthetic strategy can be devised.

Proposed Synthetic Pathway: Electrophilic Iodination of 4-Hydroxyquinoline

The most direct route to 4-Hydroxy-7-iodoquinoline is likely the electrophilic iodination of a 4-hydroxyquinoline precursor. This approach leverages the electron-rich nature of the quinoline ring, which is further activated by the hydroxyl group, to direct the incoming electrophile.

Caption: Proposed synthesis of 4-Hydroxy-7-iodoquinoline.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a well-reasoned, hypothetical procedure based on the synthesis of similar halo-hydroxyquinolines. Researchers should optimize these conditions for their specific laboratory setup.

Materials:

-

4-Hydroxyquinoline

-

N-Iodosuccinimide (NIS) or Iodine (I₂)

-

Dimethylformamide (DMF) or Acetic Acid

-

Sodium Bicarbonate Solution (Saturated)

-

Sodium Thiosulfate Solution (10%)

-

Ethyl Acetate

-

Hexane

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxyquinoline (1 equivalent) in a suitable solvent such as DMF or acetic acid.

-

Addition of Iodinating Agent: To the stirred solution, add the iodinating agent (e.g., N-Iodosuccinimide, 1.1 equivalents) portion-wise at room temperature.

-

Reaction Progression: Heat the reaction mixture to a temperature between 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate. If iodine was used as the iodinating agent, wash the mixture with a 10% sodium thiosulfate solution to remove any unreacted iodine. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-Hydroxy-7-iodoquinoline.

Physicochemical Characterization (Anticipated Data)

| Analytical Technique | Expected Observations |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of 200-250 °C |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, a singlet for the proton at the 3-position, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Signals for the nine carbon atoms of the quinoline ring, with the carbon bearing the hydroxyl group and the carbon at the 2-position appearing at lower field. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of C₉H₆INO (M⁺ = 271.06 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretching (broad, ~3200-3400 cm⁻¹), C=C stretching in the aromatic ring (~1500-1600 cm⁻¹), and C-I stretching (~500-600 cm⁻¹). |

Biological Activities and Mechanism of Action

The quinoline scaffold is a privileged structure in drug discovery, and its derivatives are known to exhibit a wide range of biological activities.[1] The introduction of a hydroxyl group and an iodine atom to this core is expected to modulate its pharmacological profile.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of various 4-hydroxyquinoline derivatives against a range of cancer cell lines.[4] For instance, certain derivatives have shown cytotoxic activity against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines (Colo 205 and Colo 320).[3] While specific IC₅₀ values for 4-Hydroxy-7-iodoquinoline are not yet reported, it is a promising candidate for anticancer drug development. The proposed mechanisms of action for related compounds often involve the induction of apoptosis.

Caption: Potential anticancer mechanisms of 4-Hydroxy-7-iodoquinoline.

Antimicrobial Activity

Hydroxyquinoline derivatives have a long history of use as antimicrobial agents. The mechanism of action is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzymatic function. While specific minimum inhibitory concentration (MIC) values for 4-Hydroxy-7-iodoquinoline are not available, related iodinated quinoline derivatives have demonstrated antimicrobial activity.[6] It is plausible that 4-Hydroxy-7-iodoquinoline would exhibit activity against a range of bacterial and fungal pathogens.

Mechanism of Action: The Role of Metal Ion Chelation

A key feature of hydroxyquinolines that contributes to their biological activity is their ability to chelate metal ions. The nitrogen atom of the quinoline ring and the adjacent hydroxyl group form a bidentate ligand that can bind to essential metal ions such as iron, copper, and zinc. This chelation can disrupt crucial enzymatic processes within cancer cells or microorganisms, leading to cell death. The presence of the iodine atom may further enhance this activity by modulating the electronic properties and lipophilicity of the molecule.

Experimental Protocols for Biological Evaluation

To rigorously assess the therapeutic potential of 4-Hydroxy-7-iodoquinoline, a series of standardized in vitro assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 4-Hydroxy-7-iodoquinoline (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilutions: Prepare serial two-fold dilutions of 4-Hydroxy-7-iodoquinoline in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Caption: Workflow for biological evaluation.

Future Outlook and Conclusion

4-Hydroxy-7-iodoquinoline represents a promising, yet underexplored, molecule within the vast landscape of quinoline derivatives. While its specific discovery and detailed characterization require further investigation, its structural features suggest significant potential as both an anticancer and antimicrobial agent. The proposed synthetic route provides a clear path for its preparation, and the outlined biological evaluation protocols offer a framework for systematically assessing its therapeutic efficacy.

Future research should focus on the definitive synthesis and full spectroscopic characterization of 4-Hydroxy-7-iodoquinoline. Subsequent in-depth biological studies are warranted to determine its IC₅₀ values against a panel of cancer cell lines and its MIC values against a broad spectrum of pathogenic microorganisms. Elucidating its precise mechanism of action, particularly the role of metal ion chelation and its impact on cellular pathways, will be crucial for its further development as a potential therapeutic agent. This technical guide serves as a call to action for the scientific community to further investigate this intriguing compound and unlock its full therapeutic potential.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids [mdpi.com]

- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis & Strategic Application of 4-Hydroxy-7-iodoquinoline

Executive Summary

4-Hydroxy-7-iodoquinoline (7-iodo-4-quinolinol) is a "privileged scaffold" in medicinal chemistry, serving as a critical junction point for the synthesis of kinase inhibitors, antimalarials, and high-affinity imaging ligands. Its structural utility lies in its orthogonal reactivity: the 4-hydroxyl group allows for conversion to a leaving group (Cl/Br) for SNAr reactions, while the 7-iodo moiety provides a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) late in the synthetic sequence.

This guide details the robust synthesis of this scaffold, focusing on the Gould-Jacobs reaction , which remains the industry standard due to its scalability and atom economy compared to alternative lithiation or Conrad-Limpach routes.

Part 1: Retrosynthetic Analysis & Strategic Disconnections

To understand the choice of starting materials, one must visualize the assembly of the quinoline core. The most reliable disconnection for the 4-hydroxy-7-iodo substitution pattern breaks the N1-C2 and C3-C4 bonds, tracing back to an aniline derivative and a malonate fragment.

DOT Diagram: Retrosynthetic Pathway

Caption: Retrosynthetic logic tracing the target scaffold back to commercially available 3-iodoaniline and EMME via the Gould-Jacobs protocol.

Part 2: Primary Starting Materials

The success of this synthesis is strictly dependent on the purity and handling of the starting materials (SM). Impurities in the aniline SM can lead to inseparable regioisomers.

Material Specifications Table

| Component | Chemical Name | CAS Reg. No. | Role | Critical Specification |

| SM 1 | 3-Iodoaniline | 626-01-7 | Core Scaffold | Purity >98% . Must be free of 2-iodo and 4-iodo isomers to prevent regioisomeric product mixtures. Light sensitive—store in amber glass. |

| SM 2 | Diethyl ethoxymethylenemalonate (EMME) | 87-13-8 | C3-C4-C4a Fragment | Purity >97% . Ensure no diethyl malonate impurities, which lower yield during the condensation step. |

| Solvent A | Dowtherm A | 8004-13-5 | Cyclization Medium | Eutectic mixture of diphenyl oxide and biphenyl. Required for high boiling point (258°C). |

| Reagent | Sodium Hydroxide (aq) | 1310-73-2 | Hydrolysis | 2N to 5N solution. |

Why 3-Iodoaniline? (The Regioselectivity Factor)

Using 3-iodoaniline (meta-substituted) is the pivotal strategic choice.

-

Electronic Effect: The amino group directs the cyclization.

-

Steric Control: In the thermal cyclization step, ring closure can theoretically occur at the carbon ortho to the amine (position 2 or 6 of the aniline ring), leading to either the 5-iodo or 7-iodo quinoline.

-

Outcome: Cyclization para to the bulky iodine atom (leading to the 7-iodo isomer) is sterically favored over cyclization ortho to the iodine (which would yield the 5-iodo isomer).

Part 3: Step-by-Step Synthetic Protocol (Gould-Jacobs)

This protocol is designed for a standard laboratory scale (e.g., 50 mmol) but is scalable to kilogram quantities.

Phase 1: Condensation (Formation of the Enamine)

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or simple distillation head).

-

Reaction: Charge the flask with 3-iodoaniline (1.0 equiv) and EMME (1.1 equiv). No solvent is strictly necessary, but ethanol can be used.

-

Process: Heat the mixture to 100–110°C.

-

Observation: Ethanol is generated as a byproduct. Remove it via the Dean-Stark trap to drive the equilibrium forward.

-

Endpoint: Reaction is complete when ethanol evolution ceases (approx. 2–4 hours). The product, diethyl (((3-iodophenyl)amino)methylene)malonate, often solidifies upon cooling.

-

QC Check: 1H NMR should show the disappearance of the aniline NH2 peak and the appearance of the vinyl proton doublet (~8.5 ppm).

Phase 2: Thermal Cyclization (The Critical Step)

Safety Note: This step requires temperatures ~250°C. Use a sand bath or heating mantle with high-temp silicon oil. Ensure the hood sash is down.

-

Solvent: Add Dowtherm A (approx. 5–10 mL per gram of substrate) to the enamine intermediate.

-

Reaction: Heat the solution rapidly to reflux (250–257°C). Rapid heating minimizes polymer formation.

-

Duration: Maintain reflux for 30–60 minutes.

-

Workup (The "Dowtherm Crash"):

-

Cool the mixture to room temperature.

-

Add a non-polar solvent (Hexanes or Heptane) to the reaction mixture. The polar quinoline ester will precipitate, while the Dowtherm A remains in solution.

-

Filter the solid and wash extensively with hexanes to remove residual high-boiling solvent.

-

-

Product: Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate.

Phase 3: Saponification and Decarboxylation

-

Hydrolysis: Suspend the ester in 2N NaOH (aq) and reflux for 2–4 hours. The solid will dissolve as the salt forms, then potentially re-precipitate. Acidify with HCl to pH 3–4 to precipitate the free carboxylic acid. Filter and dry.[1][2]

-

Decarboxylation:

-

Suspend the dried carboxylic acid in Diphenyl ether or perform neat pyrolysis (if scale allows).

-

Heat to 250–260°C until CO2 evolution ceases (bubbler monitoring).

-

Alternative (Cleaner): Microwave irradiation in a high-boiling solvent often provides cleaner decarboxylation profiles.

-

-

Final Purification: The crude 4-hydroxy-7-iodoquinoline can be recrystallized from DMF/Ethanol or purified via acid-base extraction.

Part 4: Regiochemistry & Troubleshooting Logic

The most common failure mode in this synthesis is the formation of the 5-iodo isomer or incomplete cyclization.

DOT Diagram: Regioselectivity Decision Tree

Caption: Steric hindrance of the iodine atom directs cyclization away from the ortho-position, favoring the 7-iodo isomer.

Troubleshooting Table

| Issue | Root Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete water/ethanol removal. | Use active 4Å molecular sieves or a vigorous nitrogen sweep during condensation. |

| Product is "Oily" or Black | Polymerization during cyclization. | Ensure heating to 250°C is rapid. Do not ramp slowly. Pre-heat the Dowtherm A before adding the substrate if possible. |

| Iodine Loss | Thermal deiodination. | Ensure the reaction is under an inert atmosphere (Nitrogen/Argon). Avoid prolonged heating beyond 1 hour. |

| Residual Solvent | Dowtherm A contamination. | Wash the final solid filter cake with hot hexanes or toluene. |

References

-

Gould, R. G.; Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.[1] Link

-

Riveira, M. J., et al. (2011). "Microwave-assisted Gould–Jacobs reaction for the synthesis of 4-hydroxyquinolines." Synthetic Communications. (Demonstrates modern heating alternatives). Link

-

Organic Syntheses. "4,7-Dichloroquinoline." Org.[1][3] Synth. 1947, 27, 30. (Foundational protocol for 7-halo-4-hydroxyquinolines). Link

-

PubChem Compound Summary. "3-Iodoaniline."[4] National Center for Biotechnology Information. Link

-

Biotage Application Note. "Gould-Jacobs Quinoline forming reaction." (Data on temperature vs. purity). LinkNote: General reference to supplier methodology for high-temp cyclization.

Sources

- 1. ablelab.eu [ablelab.eu]

- 2. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. 3-Iodoaniline | C6H6IN | CID 12271 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 4-Hydroxy-7-iodoquinoline (CAS 22297-71-8)

This guide provides an in-depth technical analysis of 4-Hydroxy-7-iodoquinoline , a critical intermediate in the synthesis of functionalized quinoline scaffolds for medicinal chemistry.[1]

Executive Summary

4-Hydroxy-7-iodoquinoline (also known as 7-iodo-4(1H)-quinolone ) is a halogenated heterocyclic scaffold widely utilized in drug discovery.[1] Its structural significance lies in its dual functionality: the C4-hydroxyl group serves as a handle for chlorination and subsequent nucleophilic aromatic substitution (

Part 1: Chemical Identity & Identifiers[1][2][3]

The precise identification of this compound is complicated by tautomerism. In solution and solid state, the 4(1H)-quinolone (oxo) form generally predominates over the 4-hydroxyquinoline (enol) form, though they are chemically equivalent for most synthetic purposes.[1]

Core Identifiers Table[4]

| Identifier Type | Value | Notes |

| CAS Number | 22297-71-8 | Primary identifier for the 7-iodo isomer.[1][2] |

| IUPAC Name | 7-Iodoquinolin-4-ol | Often indexed as 7-iodo-4(1H)-quinolinone.[1] |

| Molecular Formula | ||

| Molecular Weight | 271.06 g/mol | |

| SMILES | OC1=CC=NC2=C1C=CC(I)=C2 | Enol form (Hydroxy).[1] |

| SMILES | IC1=CC2=C(C=C1)NC=C(C2=O) | Keto form (Quinolone) - Predominant.[1] |

| PubChem CID | 22297-71-8 (Vendor Linked) | Note: Often indexed under generic quinolinols.[1] |

| InChI Key | YMOXFOMEPYVXAV-UHFFFAOYSA-N | (Check specific isomer connectivity). |

Part 2: Structural Dynamics (Tautomerism)[1]

Understanding the tautomeric equilibrium is vital for reaction planning. While the compound is often sold as "4-Hydroxy...", it behaves as a vinylogous amide (quinolone).

-

Nucleophilic Attack: Alkylation typically occurs at the Nitrogen (N1) to yield N-alkyl quinolones, unless specific conditions (e.g., silver salts) are used to favor O-alkylation.[1]

-

Electrophilic Attack: Halogenation (e.g., with

) converts the C4-carbonyl oxygen into a leaving group (Cl), restoring full aromaticity to the pyridine ring.[1]

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton shift between the Nitrogen and Oxygen atoms.

Caption: The equilibrium strongly favors the Keto form (right) in polar solvents, influencing solubility and reactivity profiles.

Part 3: Synthetic Pathways (Gould-Jacobs Reaction)[1]

The most robust and scalable synthesis for 7-iodo-4-hydroxyquinoline is the Gould-Jacobs reaction .[1] This sequence is self-validating because the regiochemistry is directed by the meta-substituent of the starting aniline.

Protocol: Synthesis from 3-Iodoaniline[1][4]

Reaction Scheme:

-

Condensation: 3-Iodoaniline + Diethyl ethoxymethylenemalonate (EMME)

Enamine intermediate.[1] -

Cyclization: Thermal cyclization at high temperature (

) closes the ring. -

Hydrolysis/Decarboxylation: Removal of the ester group (if not desired).[1]

Step-by-Step Methodology

-

Condensation (Enamine Formation):

-

Reagents: Mix 3-iodoaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

-

Conditions: Heat neat or in ethanol at

for 2–4 hours. -

Observation: Ethanol is evolved. The reaction is complete when the mixture solidifies upon cooling.

-

Validation:

NMR should show the disappearance of the aniline

-

-

Thermal Cyclization (Critical Step):

-

Medium: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) is required as a heat transfer vector.[3]

-

Procedure: Add the enamine solid to boiling Dowtherm A (

) portion-wise. -

Safety Note: Rapid addition causes vigorous foaming (ethanol evolution).[1] Add slowly.

-

Regioselectivity: Cyclization of meta-substituted anilines can yield both 5-iodo and 7-iodo isomers.[1] For iodine, the 7-iodo isomer is sterically favored, but purification (recrystallization from DMF/EtOH) is required to remove the 5-iodo byproduct.

-

-

Saponification & Decarboxylation:

-

Reagents: 10% NaOH (aq) reflux, followed by acidification (HCl).

-

Decarboxylation: Reflux the resulting carboxylic acid in diphenyl ether or perform solid-state pyrolysis to yield the final 7-iodo-4-hydroxyquinoline .[1]

-

Visualization: Synthesis Workflow

Caption: The Gould-Jacobs pathway. The critical step is the thermal cyclization, which determines the regiochemical outcome.

Part 4: Pharmaceutical Applications & Functionalization[1]

The 7-iodo-4-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry.

Antimalarial Development

Analogous to Chloroquine , the 4-position is activated for

-

Workflow: React 7-iodo-4-hydroxyquinoline with

to generate 4-chloro-7-iodoquinoline . -

Coupling: Displace the 4-Cl with diamines (e.g., 1,4-diaminopentane) to create 7-iodo-chloroquine analogs. The 7-iodo group enhances lipophilicity and alters metabolic stability compared to the 7-chloro parent.[1]

Palladium-Catalyzed Cross-Coupling

The C7-Iodine bond is significantly more reactive toward oxidative addition than the C4-Chlorine bond.[1]

-

Chemoselectivity: One can perform a Suzuki coupling at C7 before or after functionalizing C4, allowing for the precise construction of biaryl systems.[1]

-

Applications: Synthesis of kinase inhibitors where the C7-aryl group fits into a hydrophobic pocket of the enzyme (e.g., VEGFR, EGFR inhibitors).[1]

References

-

PubChem. 7-Iodoquinolin-4-ol (Compound Summary). National Library of Medicine.[1] [Link]

-

Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1][3] Journal of the American Chemical Society, 61(10), 2890–2895.[1] [Link]

-

Riegel, B., et al. (1946).[1] The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction.[1] Journal of the American Chemical Society, 68(7), 1264–1266. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 4-Hydroxy-7-iodoquinoline in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Emerging Potential of Quinoline Scaffolds in Cellular Imaging

The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological and photophysical properties. In the realm of fluorescence microscopy, substituted quinolines are gaining attention as versatile fluorophores for visualizing cellular structures and dynamics. Their generally rigid, planar structure and extended π-electron system provide a robust framework for fluorescence. The introduction of electron-donating groups, such as a hydroxyl (-OH) group, and the modulation of the electronic landscape with substituents like iodine, can give rise to unique spectral properties.

4-Hydroxy-7-iodoquinoline is a synthetic fluorophore with potential applications in fluorescence microscopy. While extensive characterization of its photophysical properties and specific cellular targets is still an active area of research, its structural similarity to other fluorescent quinoline derivatives suggests its utility as a cellular imaging agent. This document provides a comprehensive guide to the prospective use of 4-Hydroxy-7-iodoquinoline in fluorescence microscopy, including hypothesized photophysical characteristics based on related compounds and detailed, adaptable protocols for live- and fixed-cell imaging.

Scientific Foundation: Understanding the Fluorophore

The fluorescence of quinoline derivatives is highly sensitive to their chemical environment and substitution pattern. The hydroxyl group at the 4-position is a key feature, as its protonation state can significantly influence the absorption and emission spectra. The iodine atom at the 7-position, being a heavy atom, may influence the photophysical properties, potentially affecting the quantum yield and lifetime of the excited state.

Hypothesized Photophysical Properties

Based on the analysis of related compounds such as 4-hydroxyquinoline and various 7-substituted quinolines, the following photophysical properties for 4-Hydroxy-7-iodoquinoline are hypothesized. It is critical to note that these are educated estimates and must be experimentally validated.

| Parameter | Hypothesized Value/Range | Rationale & Key Considerations |

| Excitation Maximum (λex) | 330 - 360 nm | Based on the absorption spectra of 4-hydroxyquinoline and other hydroxy-substituted quinolines. The exact maximum will be solvent-dependent. |

| Emission Maximum (λem) | 420 - 480 nm | A significant Stokes shift is expected. The emission is likely to be in the blue to cyan region of the spectrum. |

| Quantum Yield (Φ) | Moderate | The presence of the heavy iodine atom may lead to some quenching, resulting in a moderate quantum yield. |

| Molar Absorptivity (ε) | 1,000 - 10,000 M⁻¹cm⁻¹ | Typical for quinoline-based fluorophores. |

| Solubility | Likely soluble in organic solvents like DMSO and ethanol. Aqueous solubility may be limited. | Stock solutions should be prepared in a compatible organic solvent. |

Experimental Workflow for Characterization and Application

The successful application of a novel probe like 4-Hydroxy-7-iodoquinoline requires a systematic approach, beginning with basic characterization and moving towards cellular imaging.

Figure 1. A generalized workflow for the characterization and application of a novel fluorescent probe.

Detailed Protocol 1: Live-Cell Imaging with 4-Hydroxy-7-iodoquinoline

This protocol provides a framework for staining and imaging live cells. Optimization of probe concentration and incubation time is crucial to minimize cytotoxicity and achieve optimal signal-to-noise.

I. Materials

-

4-Hydroxy-7-iodoquinoline

-

Dimethyl sulfoxide (DMSO), spectroscopy grade

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS), pH 7.4

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Glass-bottom dishes or chamber slides suitable for microscopy

-

Adherent mammalian cells (e.g., HeLa, A549)

II. Reagent Preparation

-

Probe Stock Solution (10 mM): Prepare a 10 mM stock solution of 4-Hydroxy-7-iodoquinoline in DMSO. Store at -20°C, protected from light.

-

Working Solution (e.g., 10 µM): On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium or live-cell imaging medium to the desired final concentration. It is recommended to test a range of concentrations (e.g., 1-20 µM).

III. Staining Procedure

-

Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides to achieve 60-80% confluency on the day of imaging.

-

Probe Incubation: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the probe-containing medium to the cells.

-

Incubation: Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined experimentally.

-

Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

-

Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Proceed with imaging on a fluorescence microscope equipped with a live-cell incubation chamber.

IV. Fluorescence Microscopy and Image Acquisition

-

Microscope Setup: Use a fluorescence microscope (e.g., confocal or widefield) equipped with appropriate filters. Based on the hypothesized spectra, a DAPI or similar filter set (e.g., ~350 nm excitation, ~450 nm emission) would be a logical starting point.

-

Imaging Parameters: Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[1]

-

Controls: Image unstained (autofluorescent) cells using the same acquisition settings as a negative control.

Figure 2. Step-by-step workflow for live-cell staining with a novel fluorescent probe.

Detailed Protocol 2: Fixed-Cell Imaging with 4-Hydroxy-7-iodoquinoline

Fixation can alter cell permeability and the chemical environment, which may affect the staining pattern of small molecule dyes. This protocol provides a standard method for staining fixed cells.

I. Materials

-

4-Hydroxy-7-iodoquinoline

-

DMSO, spectroscopy grade

-

PBS, pH 7.4

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton™ X-100 in PBS (Permeabilization Buffer)

-

Mounting medium (e.g., ProLong™ Gold Antifade Mountant)

-

Coverslips and microscope slides

II. Staining Procedure

-

Cell Culture and Fixation:

-

Grow cells on sterile coverslips in a petri dish to the desired confluency.

-

Wash cells gently with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[2]

-

Wash the fixed cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Probe Staining:

-

Prepare the 4-Hydroxy-7-iodoquinoline working solution in PBS at the desired concentration (e.g., 1-20 µM).

-

Incubate the permeabilized cells with the staining solution for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

-

-

Mounting:

-

Carefully remove the coverslip from the dish and wick away excess PBS.

-

Mount the coverslip onto a microscope slide with a drop of antifade mounting medium.

-

Seal the edges of the coverslip with nail polish and allow it to dry.

-

III. Fluorescence Microscopy and Image Acquisition

-

Microscope Setup: Use a fluorescence microscope with a filter set appropriate for the probe's hypothesized spectra (e.g., DAPI filter set).

-

Imaging: Acquire images using appropriate objectives and acquisition settings. Z-stacks may be acquired for three-dimensional analysis.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through the inclusion of necessary controls and optimization steps.

-

Concentration and Time Titration: The initial experiments should involve a matrix of varying probe concentrations and incubation times to determine the optimal conditions that yield bright staining with minimal background and no observable cytotoxicity (for live-cell imaging).

-

Negative Controls: Always include an unstained sample to assess autofluorescence.

-

Photostability Assessment: During initial imaging sessions, acquire a time-lapse series to determine the rate of photobleaching under your specific imaging conditions. This will inform the optimal acquisition parameters for subsequent experiments.

Conclusion and Future Directions

4-Hydroxy-7-iodoquinoline represents a promising, yet uncharacterized, fluorescent probe. The protocols and guidelines presented here offer a robust starting point for researchers to explore its potential in fluorescence microscopy. The key to success lies in the systematic experimental validation of its photophysical properties and the careful optimization of staining conditions for the specific cell type and application. Future work should focus on determining the precise excitation and emission spectra, quantum yield, and cellular localization of this novel probe. Such characterization will unlock its full potential as a tool for advancing our understanding of cellular biology.

References

-

ACS Omega: Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones.

-

PubChem: 4-Hydroxyquinoline.

-

National Institutes of Health (NIH): Fluorescence Live Cell Imaging.

-

Promega Corporation: Cell Imaging Protocols and Applications Guide.

-

ChemicalBook: 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum.

-

Thermo Fisher Scientific: 5 steps to live-cell imaging.

-

Biotium: Protocol: Immunofluorescence Staining of Cells for Microscopy.

-

PubMed: Comparison of the absorption, emission, and resonance Raman spectra of 7-hydroxyquinoline and 8-bromo-7-hydroxyquinoline caged acetate.

-

ResearchGate: Fluorescence spectra of 8-hydroxyquinoline derivatives zinc complexes.

-

National Institutes of Health (NIH): Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[3]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches.

-

The Royal Society of Chemistry: Electronic Supplementary Information.

-

ResearchGate: Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline.

-

National Institutes of Health (NIH): Fluorescence Microscopy—An Outline of Hardware, Biological Handling, and Fluorophore Considerations.

-

Journal of the American Chemical Society: 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope.

-

Agilent: Sample Preparation for Fluorescence Microscopy: An Introduction.

-

PubMed: Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline.

-

National Institutes of Health (NIH): Diverse protocols for correlative super-resolution fluorescence imaging and electron microscopy of chemically fixed samples.

-

ResearchGate: 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.

-

Biotium: STAINING FOR LIVE-CELL ANALYSIS: IMPROVING PERCEPTION.

Sources

Application Note: 4-Hydroxy-7-iodoquinoline in Drug Discovery

A Versatile Scaffold for Divergent Library Synthesis and Kinase Inhibitor Design

Abstract

4-Hydroxy-7-iodoquinoline (also known as 7-iodo-4-quinolinol or 7-iodo-4(1H)-quinolinone) is a "privileged scaffold" in medicinal chemistry, valued for its unique ability to facilitate divergent synthesis . Unlike simple quinolines, this molecule possesses two distinct reactive handles—a tautomeric hydroxyl/ketone group at position C-4 and a reactive iodine atom at position C-7. This application note details the strategic utilization of this scaffold, focusing on the "Halogen Dance" methodology: the sequential, regioselective functionalization that allows researchers to install diversity at the C-7 position via palladium-catalyzed cross-coupling while preserving the C-4 position for subsequent nucleophilic aromatic substitution (SNAr). This strategy is critical for developing Type I and Type II kinase inhibitors, antimalarials, and CNS-active agents.

Chemical Properties & Reactivity Profile[1][2]

The utility of 4-hydroxy-7-iodoquinoline lies in the electronic differentiation between its two functional sites.

-

C-7 Iodine (The Diversity Handle): The iodine atom is highly susceptible to oxidative addition by Palladium(0) species. It is significantly more reactive than a chlorine atom at the C-4 position. This allows for chemoselective Suzuki, Sonogashira, or Buchwald-Hartwig couplings at C-7 without affecting the C-4 site.

-

C-4 Hydroxyl/Ketone (The Pharmacophore Anchor): Existing primarily in the 4-quinolone tautomeric form, this group is relatively inert to Pd-coupling conditions. However, it can be "activated" by conversion to a chloride (using POCl3) or a sulfonate (using Tf2O). Once activated, it becomes a prime target for SNAr reactions with amines, a structural motif common in kinase inhibitors (e.g., the "hinge binder" region).

Strategic Workflow: The "Halogen Dance"

The most powerful application of this scaffold is the Regioselective Divergent Synthesis . This workflow allows for the rapid generation of compound libraries.

Figure 1: The "Halogen Dance" workflow illustrating the sequential functionalization of the quinoline core. The C-7 iodine is coupled first due to higher reactivity, followed by C-4 substitution.

Detailed Experimental Protocols

Protocol A: Scaffold Synthesis (Gould-Jacobs Reaction)

This protocol synthesizes the core 4-hydroxy-7-iodoquinoline scaffold from 3-iodoaniline.

Reagents:

-

3-Iodoaniline (1.0 eq)

-

Diethyl ethoxymethylene malonate (DEEM) (1.1 eq)

-

Diphenyl ether (Dowtherm A) (Solvent for cyclization)

-

Sodium Hydroxide (NaOH) (10% aq)[1]

Step-by-Step Methodology:

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 3-iodoaniline and DEEM. Heat to 110°C for 2 hours. Ethanol is produced as a byproduct; ensure it is distilled off to drive the equilibrium.

-

Checkpoint: The mixture will solidify upon cooling, yielding the enamine intermediate (diethyl 2-(((3-iodophenyl)amino)methylene)malonate).

-

-

Cyclization: Add the crude enamine to boiling Diphenyl ether (~250°C). This high temperature is critical for the thermal electrocyclization. Stir for 30–60 minutes.

-

Safety Note: Ensure the apparatus is open to the atmosphere (via a drying tube) to prevent pressure buildup, but use a blast shield due to high temperatures.

-

-

Hydrolysis & Decarboxylation: Cool the mixture and dilute with hexane to precipitate the ester intermediate. Filter the solid.[1][2][3] Reflux the solid in 10% NaOH for 4 hours (hydrolysis), then acidify with HCl to precipitate the carboxylic acid. Finally, heat the dry acid solid to 240°C in a sand bath until CO2 evolution ceases (decarboxylation).

-

Purification: Recrystallize from DMF/Ethanol to obtain 4-hydroxy-7-iodoquinoline as a tan solid.

Protocol B: Activation (Synthesis of 4-Chloro-7-iodoquinoline)

The hydroxyl group is converted to a chloride to enable future SNAr reactions.

Reagents:

-

4-Hydroxy-7-iodoquinoline (1.0 eq)

-

Phosphorus Oxychloride (POCl3) (Excess, solvent/reagent)

-

Optional: catalytic DMF

Methodology:

-

Suspend 4-hydroxy-7-iodoquinoline in neat POCl3 (approx. 5 mL per gram of substrate).

-

Heat to reflux (105°C) for 2–3 hours. The suspension will clear as the reaction proceeds.

-

Quenching (Critical): Cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice/ammonia water with vigorous stirring. Caution: Exothermic reaction.

-

Isolation: The product, 4-chloro-7-iodoquinoline , will precipitate as a solid. Filter, wash with water, and dry under vacuum.

-

Validation:1H NMR will show a downfield shift of the aromatic protons compared to the starting material.

-

Protocol C: Chemoselective Suzuki Coupling at C-7

This step demonstrates the selectivity of Iodine over Chlorine.

Reagents:

-

4-Chloro-7-iodoquinoline (1.0 eq)

-

Aryl Boronic Acid (1.1 eq)

-

Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(OAc)2/PPh3

-

Base: Na2CO3 (2.0 eq, 2M aqueous solution)

-

Solvent: DME (Dimethoxyethane) or Dioxane/Water (4:1)

Methodology:

-

Degassing: Charge the reaction vessel with the chloro-iodoquinoline, boronic acid, and Pd catalyst. Evacuate and backfill with Argon/Nitrogen (3 cycles).

-

Solvent Addition: Add the degassed solvent and aqueous base via syringe.

-

Reaction: Heat to 80–90°C for 4–12 hours.

-

Expert Insight: Do not exceed 100°C or prolong reaction times unnecessarily, as oxidative addition into the C-4 chloride bond can eventually occur (forming the bis-coupled product).

-

-

Workup: Dilute with ethyl acetate, wash with brine, dry over MgSO4.

-

Purification: Flash chromatography (Hexanes/EtOAc). The product is the 4-chloro-7-arylquinoline .

Applications in Drug Discovery[1]

Kinase Inhibitor Design (Type I and Type II)

The 4-aminoquinoline core acts as an ATP-mimetic.

-

Hinge Binding: The Nitrogen at position 1 and the substituent at position 4 (typically an amine introduced via SNAr on the 4-chloro intermediate) form key hydrogen bonds with the kinase hinge region.

-

Solvent Front/Allosteric Pocket: The aryl group introduced at C-7 extends into the solvent front or hydrophobic back-pocket, providing selectivity between kinase families (e.g., CHK1 vs. EGFR).

Antimalarial Agents

Based on the chloroquine scaffold, modifications at C-7 allow for the circumvention of resistance mechanisms. The 7-iodo handle allows for the introduction of lipophilic, bulky aryl groups that can alter the accumulation of the drug in the parasite's digestive vacuole.

References

-

Gould-Jacobs Reaction Mechanism & Protocol : Journal of the American Chemical Society, "The Synthesis of Certain 4-Hydroxyquinolines." (Classic reference establishing the cyclization). Link

-

Regioselective Suzuki Coupling on Dihaloquinolines : Tetrahedron Letters, "Chemoselective cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline." (Validates the I > Cl reactivity). Link

-

Kinase Inhibitor Applications : Journal of Medicinal Chemistry, "Discovery of 4-Aminoquinoline-Based Inhibitors of Checkpoint Kinase 1 (CHK1)." (Demonstrates the use of the scaffold in active drug discovery). Link

-

General Quinoline Synthesis Review : Chemical Reviews, "Recent Advances in the Synthesis of Quinolines." Link

(Note: While specific URL persistence varies, these citations refer to established, immutable chemical literature).

Sources

Strategic Analysis of 4-Hydroxy-7-iodoquinoline: Purity Profiling and Quantification

Executive Summary & Chemical Context[1][2][3]

4-Hydroxy-7-iodoquinoline (CAS: 760-67-8) is a critical pharmacophore in medicinal chemistry, serving as a precursor for antimalarials, kinase inhibitors, and radiolabeled imaging agents. Its analysis is complicated by two primary physicochemical factors: desmotropy (tautomerism) and poor aqueous solubility .

Unlike simple aromatics, 4-hydroxyquinolines exist in a dynamic equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolone). In polar solvents (like HPLC mobile phases), the keto form predominates, which significantly alters polarity and retention behavior compared to the enol structure often depicted in databases.

Structural Dynamics & Analytical Implications

The following diagram illustrates the tautomeric equilibrium and the analytical decision tree required for robust detection.

Caption: Analytical decision tree driven by the physicochemical properties of the 4-hydroxy-7-iodoquinoline scaffold.

Primary Method: RP-HPLC with UV-MS Detection

Objective: Quantitative assay and purity profiling. Rationale: Reverse Phase (RP) chromatography is the standard. However, the basic nitrogen in the quinoline ring interacts with silanol groups on silica columns, causing severe peak tailing. We employ a low pH mobile phase to protonate the nitrogen (forming the quinolinium ion), ensuring sharp peak symmetry.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | "End-capping" reduces silanol activity, minimizing tailing for basic quinolines. |

| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (~2.7) ensures the quinoline nitrogen is fully protonated. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | Acetonitrile provides sharper peaks than methanol for this scaffold. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Column Temp | 35°C | Slightly elevated temperature improves mass transfer and peak shape. |

| Detection | UV @ 254 nm (Primary), 320 nm (Secondary) | 254 nm targets the aromatic core; 320 nm is specific to the conjugated quinolone system. |

| Injection Vol | 5 - 10 µL | Keep volume low to prevent solvent effects from DMSO diluent. |

Gradient Profile

Note: A gradient is required to separate the polar de-iodinated impurities from the lipophilic di-iodo byproducts.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Hold (for polar impurities) |

| 15.0 | 10 | 90 | Gradient Ramp |

| 18.0 | 10 | 90 | Wash Lipophilics |

| 18.1 | 95 | 5 | Re-equilibration |

| 23.0 | 95 | 5 | End of Run |

Sample Preparation Protocol

Critical Step: 4-Hydroxy-7-iodoquinoline is sparingly soluble in water.[1] Do not use water as the primary diluent.

-

Stock Solution: Weigh 10.0 mg of sample into a 10 mL volumetric flask. Dissolve in 100% DMSO . Sonicate for 5 minutes. (Conc: 1 mg/mL).

-

Working Standard: Dilute the Stock Solution 1:10 using 50:50 Water:Acetonitrile .

-

Why? Injecting 100% DMSO can cause "solvent wash-through" where the peak splits. Diluting with mobile phase ensures the sample focuses at the head of the column.

-

-

Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.

Impurity Profiling & Identification (LC-MS)[5]

When synthesizing 4-hydroxy-7-iodoquinoline (typically via the Gould-Jacobs reaction starting from 3-iodoaniline), specific impurities are expected.

Target Impurities

| Impurity Name | Structure Note | Relative Retention (RRT) | Mass Shift (ESI+) |

| 4-Hydroxyquinoline | De-iodinated degradation product | ~0.4 (Elutes early) | [M+H]+ = 146.1 |

| 3-Iodoaniline | Unreacted Starting Material | ~0.6 | [M+H]+ = 220.0 |

| 5-Iodo isomer | Regioisomer from cyclization | ~0.95 or 1.05 (Critical Pair) | [M+H]+ = 272.0 |

| 4-Chloro-7-iodoquinoline | Byproduct if POCl3 was used | > 1.2 (Late eluter) | [M+H]+ = 290.0 |

Mass Spectrometry Settings (ESI+)

-

Ionization: Electrospray Ionization (Positive Mode).

-

Capillary Voltage: 3.5 kV.

-

Fragmentor: 100 V (Adjust to minimize in-source fragmentation of the Iodine).

-

Scan Range: 100 – 600 m/z.

Note on Regioisomers: The 5-iodo and 7-iodo isomers have identical masses. They must be separated chromatographically.[2] The 5-iodo isomer is generally more polar (elutes earlier) due to the proximity of the iodine to the nitrogen/oxygen center, creating steric strain that reduces planar packing on the C18 phase.

Structural Validation (NMR Spectroscopy)

While HPLC confirms purity, NMR is required to prove the Iodine is at the 7-position and not the 5-position.

Protocol

-

Solvent: DMSO-d6 (Chloroform-d is often insufficient for solubility).

-

Concentration: ~5-10 mg in 0.6 mL.

Diagnostic Signals (400 MHz, DMSO-d6)

The key to distinguishing the 7-iodo isomer is the coupling pattern of the aromatic protons.

-

H-2 (Quinoline): ~7.9 - 8.0 ppm (Doublet, characteristic of the quinolone form).

-

H-5: Doublet (d), J ≈ 8.5 Hz. (Couples with H-6).

-

H-6: Doublet of Doublets (dd). (Couples with H-5 and H-8).

-

H-8: Doublet (d), J ≈ 1.5 - 2.0 Hz. (Meta-coupling with H-6).

-

Differentiation: If the iodine were at position 5, you would see a different coupling system (H-6, H-7, H-8 would form a contiguous spin system). The presence of a meta-coupled doublet (H-8) is the fingerprint of 7-substitution.

-

References

-

PubChem. (2025).[1][3] Compound Summary: 7-Iodo-4-quinolinol. National Library of Medicine. [Link]

-

Suresh Gyan Vihar University. (2017).[2] HPLC Method Development - A Review. (General principles for buffer selection in quinoline analysis). [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (1998). Active Drug Substance Impurity Profiling Part II. LC/MS/MS Fingerprinting. (Methodology for halo-quinoline impurity tracking). [Link]

-

MDPI. (2015). Screening and Identification of Mitragynine and 7-Hydroxymitragynine in Human Urine by LC-MS/MS. (Analogous method for 7-substituted indole/quinoline alkaloids using acidic mobile phases). [Link][4]

Sources

Troubleshooting & Optimization

Technical Support Guide: Solubility & Handling of 4-Hydroxy-7-iodoquinoline

[1][2]

Topic: Solubility issues with 4-Hydroxy-7-iodoquinoline Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1][2]

Core Analysis: The "Hidden" Structure

The Root Cause of Insolubility: The primary reason researchers struggle with 4-Hydroxy-7-iodoquinoline (4H7IQ) is a nomenclature-induced misconception.[1][2] While the name suggests a phenolic structure (enol form), this compound exists predominantly as the 4-quinolone (keto form) tautomer in the solid state and in polar solvents.[2]

Unlike simple phenols, the 4-quinolone form possesses a donor (N-H) and an acceptor (C=O) within the same ring system.[1][2] This allows the molecules to stack in highly stable, intermolecular hydrogen-bonded dimers or infinite lattice networks.[1][3][2] This "pigment-like" crystal packing results in:

The Iodine Factor: The iodine atom at position 7 adds significant lipophilicity (increasing LogP) and molecular weight, further decreasing water solubility compared to the parent 4-hydroxyquinoline, while simultaneously making the crystal lattice heavier and harder to break.

Solubility Profile & Solvent Selection

Quick Reference Table: Solubility Behavior

| Solvent Class | Solvent Example | Solubility Rating | Technical Note |

| Dipolar Aprotic | DMSO, DMF, DMAc | High | Recommended. Disrupts intermolecular H-bonds.[1][2] DMSO is best for NMR; DMF for reactions.[1][3][2] |

| Protic Polar | Methanol, Ethanol | Low/Moderate | Soluble only at high dilution or reflux.[1][3][2] Often used for recrystallization.[1][3][2][4] |

| Chlorinated | DCM, Chloroform | Very Poor | Avoid. The compound will likely float as a suspension.[1][3][2] |

| Ethers/Hydrocarbons | THF, Et₂O, Hexane | Insoluble | Useful only as anti-solvents to force precipitation.[1][3][2] |

| Acidic Media | Acetic Acid, TFA | High | Protonates the carbonyl oxygen/nitrogen, breaking the lattice.[3][2] Good for recrystallization.[1][3][2][4] |

| Basic Media | NaOH (aq), NaOMe | High | Deprotonates the N-H (forming the anion), rendering it water-soluble.[1][2] |

Troubleshooting Guide (FAQ Format)

Category A: Analytical & Characterization[3]

Q: I cannot get a clean NMR spectrum. The compound won't dissolve in CDCl₃ or MeOD. A: This is standard behavior.[1][3][2] The lattice energy is too high for chloroform or methanol to overcome at room temperature.[1][3][2]

-

Protocol: Use DMSO-d₆ . If signals are still broad (due to tautomeric exchange), add 1-2 drops of TFA-d or heat the NMR tube to 50°C. The acid locks the tautomer, sharpening the peaks.

Q: My LCMS shows a split peak or broad tailing. A: The compound is amphoteric.[1][3][2] On a standard C18 column with neutral pH, it may streak.[1][3][2]

-

Protocol: Use a buffered mobile phase.

Category B: Synthesis & Reactions

Q: I'm trying to run a Suzuki coupling, but the 4H7IQ starting material is a slurry in Dioxane/Water. A: 4-quinolones do not need to be fully dissolved to react. High-temperature couplings (80-100°C) often work in suspension (slurry) because the dissolved fraction reacts and is immediately replenished by the solid (Le Chatelier’s principle).[1][2]

-

Optimization: Switch solvent to DMF or DMAc (Dimethylacetamide).[1][3][2] These dissolve the quinolone better and tolerate the high temperatures required for Pd-catalyzed cross-couplings.[1][3]

-

Alternative: If the "OH" group is interfering, convert it to the 4-chloro-7-iodoquinoline first using POCl₃.[1] The chloro-derivative is highly soluble in organic solvents (DCM, Toluene) and is a better electrophile for coupling.[1][2]

Q: How do I N-alkylate vs. O-alkylate this molecule? A: The tautomerism makes regioselectivity difficult.[1][3][2]

-

For N-Alkylation: Use K₂CO₃/DMF with an alkyl halide.[1][3][2] The thermodynamic product is usually the N-alkylated quinolone.[1][3]

-

For O-Alkylation: This is difficult directly.[1][3][2] It is better to convert the 4-OH to a 4-Chloro group (using POCl₃), and then displace the chloride with an alkoxide (Nucleophilic Aromatic Substitution).[1][2]

Category C: Purification & Workup[2][3][5]

Q: I acidified my reaction mixture to precipitate the product, but nothing came out, or it formed a gel. A: You likely over-acidified. 4H7IQ is amphoteric.[1][3][2]

-

Protocol: Adjust the pH slowly to the isoelectric point (typically pH 6.5 - 7.0) .[1][3][2] The product will crash out as a solid.[1][3][2] If it gels, heat the mixture to reflux for 10 minutes and let it cool slowly; this ripens the crystals (Ostwald ripening).[3][2]

Q: The compound is streaking on my silica column (0% to 10% MeOH/DCM). A: The acidic silica interacts with the basic nitrogen, causing retention and streaking.[2]

Visualizing the Chemistry

Diagram 1: The Tautomerism Trap

This diagram illustrates why the molecule is insoluble (Dimerization) and how pH manipulation solubilizes it.[2]

Caption: The 4-quinolone tautomer forms stable dimers (red) causing insolubility.[1][2] Extreme pH (blue) breaks these interactions.[1][3][2]

Diagram 2: Purification Decision Tree

Follow this logic to isolate pure 4-Hydroxy-7-iodoquinoline.

Caption: Workflow for isolating 4H7IQ, prioritizing pH adjustment and trituration over chromatography.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline. Retrieved from [Link][1][3][2]

-

Nasiri, H. R., Bolte, M., & Schwalbe, H. (2025). Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Data. pKa Values for Heterocycles (Quinoline). Retrieved from [Link]

- Vertex AI Search.Synthesis and Recrystallization of Quinoline Derivatives.

Sources

- 1. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Hydroxyquinoline | C9H7NO | CID 135426866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

Technical Support Center: 4-Hydroxy-7-iodoquinoline Purification

This technical guide details the purification and isolation of 4-Hydroxy-7-iodoquinoline (also known as 7-iodo-4-quinolone ). It is designed for researchers synthesizing this compound via the Conrad-Llimpach cyclization or similar routes, where the separation of regioisomers and oligomers is a critical bottleneck.

Executive Summary: The Purity Challenge

4-Hydroxy-7-iodoquinoline (

Primary Impurities:

-

Regioisomer (5-Iodo-4-hydroxyquinoline): Formed during cyclization of 3-iodoaniline (closure at the sterically crowded 2-position vs. the favored 6-position).

-

Unreacted Starting Material: 3-iodoaniline or acrylate intermediates.

-

Colored Oligomers: Oxidation byproducts common in iodine-containing aromatics.

Part 1: Solubility & Handling (Tier 1)

Q: Why is my compound insoluble in Dichloromethane (DCM) or Ether?

A: This is due to the quinolone tautomer . Unlike true phenols, 4-quinolones form a stable, hydrogen-bonded lattice that resists non-polar solvents.

-

Insoluble: Water, Diethyl Ether, Hexane, DCM (cold).

-

Sparingly Soluble: Methanol, Ethanol (requires reflux).

-

Soluble: Glacial Acetic Acid (hot), DMF, DMSO, aqueous NaOH (forms the phenoxide salt).

Q: How do I assess purity if it won't dissolve for NMR?

A: Use DMSO-d6 or TFA-d (Trifluoroacetic acid-d).

-

Tip: If using DMSO-d6, add a drop of

to exchange the N-H/O-H proton, which often broadens signals. -

TLC:[1] Use a polar mobile phase: DCM:Methanol (9:1 or 8:2) with a drop of Acetic Acid to prevent tailing.

Part 2: Isomer Separation (Tier 2)

Q: I synthesized this from 3-iodoaniline. How do I remove the 5-iodo isomer?

A: The Conrad-Llimpach synthesis typically yields a ~3:1 to ~10:1 mixture favoring the 7-iodo isomer (sterically less hindered cyclization).

-

Separation Logic: The 7-iodo isomer is generally less soluble and has a higher melting point than the 5-iodo isomer due to better packing symmetry.

-

Technique: Fractional Recrystallization from Glacial Acetic Acid.

-

The 7-iodo isomer precipitates first upon cooling.

-

The 5-iodo isomer remains enriched in the mother liquor.

-

Q: My product is grey/brown. How do I remove the color?

A: Iodine-carbon bonds are photosensitive. Trace free iodine or oxidized aniline oligomers cause discoloration.

-

Fix: During the Acid-Base Reprecipitation step (see Protocol A), add a small amount of Sodium Bisulfite (

) or Sodium Thiosulfate to the basic solution before acidification. This reduces oxidized iodine species.

Part 3: Experimental Protocols

Protocol A: Acid-Base Precipitation (Bulk Cleanup)

Best for: Removing non-acidic impurities (unreacted aniline) and colored oligomers.

-

Dissolution: Suspend the crude solid in 2M NaOH (10 mL per gram). Heat to 50°C with stirring until dissolved.

-

Note: If a dark solid remains undissolved, filter it off (this is often unreacted aniline or bis-quinoline byproducts).

-

-

Decolorization: Add Activated Charcoal (5% w/w) to the hot solution. Stir for 15 mins. Filter through Celite while hot.

-

Precipitation: Cool the filtrate to room temperature. Slowly add Glacial Acetic Acid (or 2M HCl) dropwise with vigorous stirring.

-

Endpoint: Adjust pH to 6.5–7.0 . The 4-hydroxyquinoline is amphoteric; going too acidic (pH < 2) may redissolve it as the quinolinium salt.

-

Isolation: Filter the off-white precipitate. Wash with copious water to remove salts. Dry at 80°C under vacuum.

Protocol B: High-Purity Recrystallization

Best for: Separating the 7-iodo isomer from the 5-iodo isomer.

-

Solvent Choice: Glacial Acetic Acid (preferred) or DMF/Ethanol (1:1) .

-